molecular formula C13H8O3 B082211 4-Hydroxyxanthone CAS No. 14686-63-6

4-Hydroxyxanthone

Cat. No. B082211
CAS RN: 14686-63-6
M. Wt: 212.2 g/mol
InChI Key: KBQFPPUAIJHDCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydroxyxanthones has been a subject of considerable interest due to their significant biological activities. A range of synthetic methodologies has been developed to access these compounds. For instance, a facile five-step synthesis of 1,3,7-trihydroxyxanthone from 1,3,5-trimethoxybenzene has been described, showcasing a pathway involving nuclear bromination, lithiation, benzoylation, selective deprotection, base-catalyzed intramolecular cyclization, and demethylation with 62% overall yield (Mondal et al., 2006). Another approach involves the inverse-electron-demand Diels-Alder reaction for synthesizing 4-methoxyxanthones and 3,4-dimethoxyxanthones in good yield (Dang et al., 2008).

Molecular Structure Analysis

Xanthones possess a unique tricyclic xanthone core, which is crucial for their biological activity. The hydroxy group at the 4-position in 4-hydroxyxanthone contributes to the compound's reactivity and potential for further chemical modifications. This structural motif is essential for the compound's ability to interact with biological targets.

Chemical Reactions and Properties

Hydroxyxanthones undergo various chemical reactions, reflecting their diverse chemical properties. For instance, the regioselective coupling reactions of 1,3,7-trihydroxyxanthone with prenal have been demonstrated to obtain natural products like osajaxanthone and nigrolineaxanthone F (Mondal et al., 2006). These reactions showcase the versatility of hydroxyxanthones as synthetic intermediates.

Scientific Research Applications

  • Structural and Energetic Properties : A computational study on monohydroxyxanthone isomers, including 4-Hydroxyxanthone, showed that the hydroxyl functional group significantly influences the energetic and structural properties of xanthone molecules. This has implications for understanding their thermodynamic stability and potential applications in material science (Freitas & Ribeiro da Silva, 2018).

  • Anti-androgenic Activity in Prostate Cancer : Hydroxyxanthones, including 4-Hydroxyxanthone, demonstrated anti-androgenic activity in prostate cancer cells. This suggests their potential use in developing new treatments for prostate cancer (Shakui et al., 2014).

  • Antimalarial Properties : Certain hydroxyxanthones have been identified as novel antimalarial agents. They work by complexing to heme and inhibiting hemozoin formation, a key process in the malaria parasite's lifecycle. Modifications to the xanthone structure have been explored to enhance antimalarial activity (Kelly et al., 2002).

  • Vasodilator Effects : Mono-oxygenated xanthones, including 4-Hydroxyxanthone, have been shown to induce a vasodilator effect in arteries, suggesting potential applications in cardiovascular medicine. The presence of an oxygenated group in position 4 was essential for achieving maximum vasodilatory efficacy (Diniz et al., 2013).

  • Antibacterial Activity : Hydroxyxanthones have shown effectiveness in inhibiting bacterial growth, including against drug-resistant strains. This points to their potential use in developing new antibacterial treatments (Yuanita et al., 2020).

  • Antioxidant Activities : Certain hydroxyxanthones exhibit antioxidant activities, which can be crucial in treating oxidative stress-related diseases (Patro et al., 2005).

Safety And Hazards

The safety data sheet for 4-Hydroxyxanthone indicates that it has acute toxicity when ingested (Category 4, H302) . It is recommended to avoid release to the environment and to wear eye protection/face protection .

Future Directions

The mechanisms underlying the synthesis of xanthones need to be further investigated in order to exploit them for application purposes . The multitude of biological activities found for xanthone derivatives include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .

properties

IUPAC Name

4-hydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQFPPUAIJHDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346349
Record name 4-hydroxyxanthen-9-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxyxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Hydroxyxanthone

CAS RN

14686-63-6
Record name 4-Hydroxyxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14686-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxidanylxanthen-9-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-hydroxyxanthen-9-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-OXIDANYLXANTHEN-9-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DU8IL6F8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxyxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

245 - 246 °C
Record name 4-Hydroxyxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-xanthen-9-one (12 g, 53 mmol) in methylene chloride (100 mL) at 0° C. was added a 1M solution of boron tribromide in methylene chloride (160 mL, 160 mmol) and the mixture was stirred at rt for 2 h. The reaction was slowly poured into a solution of ammonia in methanol (2M). The reaction was concentrated under reduced pressure and the resulting residue was partitioned between 1N HCl and methylene chloride. The organic phase was separated, dried over MgSO4, filtered, and evaporated to afford 7.5 g of Compound 3a, without further purification. MS m/z (M-H)− 243.1.
Quantity
12 g
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160 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
ML Cardona, E Seoane - Journal of Natural Products, 1982 - ACS Publications
… are also improbable because the uv spectra of 4-hydroxyxanthone in the presence of sodium hydroxide and sodium acetate are very close and almost superimposable but different from …
Number of citations: 24 pubs.acs.org
P Valenti, G Ceccarelli, P Da Re - Journal of Chemical and …, 1970 - ACS Publications
… substitution reactions on 4-hydroxyxanthone which, in comparison with the 1-, 2-, and 3-… 3-Bromo-4-hydroxyxanthone (Ilia). To a solution of 2.12 grams of 4-hydroxyxanthone in 100 …
Number of citations: 5 pubs.acs.org
OR Gottlieb, MT Magalhães, M Camey, AAL Mesquita… - Tetrahedron, 1966 - Elsevier
4-Methoxy-2,3-methylenedioxyxanthone, 4-hydroxy-2,3-methylenedioxyxanthone, 2,3-dimethoxy-4-hydroxyxanthone, 3,4-dihydroxy-2-methoxyxanthone, 1,3-dimethoxy-5-…
Number of citations: 61 www.sciencedirect.com
TF Diniz, AC Pereira, LSA Capettini, MH Santos… - Planta …, 2013 - thieme-connect.com
… In the present work, the vasodilator effect induced by 4-hydroxyxanthone was independent of the presence of a functional endothelium or of the activation of NOS. This assumption is …
Number of citations: 19 www.thieme-connect.com
SH Mah, GCL Ee, SS Teh, MA Sukari - Natural Product Research, 2015 - Taylor & Francis
… inophyllum gave inophinnin (1), inophinone (2), pyranojacareubin (5), rheediaxanthone A (6), macluraxanthone (7) and 4-hydroxyxanthone (8), while C. soulattri afforded soulattrin (3), …
Number of citations: 43 www.tandfonline.com
GCL Ee, SH Mah, M Rahmani… - Journal of Asian …, 2011 - Taylor & Francis
… (3), pyranojacareubin (4), 4-hydroxyxanthone, friedelin, stigmasterol, and betulinic acid. The … Lastly, 4-hydroxyxanthone (8 mg) was obtained from the purification of the ethyl acetate …
Number of citations: 34 www.tandfonline.com
SH Mah, GCL Ee, SS Teh, MA Sukari - Pakistan journal of …, 2015 - go.gale.com
… The simplest xanthone without any substituent groups, 4-hydroxyxanthone (8) was inactive. … This was proven by pyranojacareubin (5), rheediaxanthoneA (6) and 4-hydroxyxanthone (8) …
Number of citations: 15 go.gale.com
TM Lien Do, TH Duong, VK Nguyen… - Natural Product …, 2021 - Taylor & Francis
… bixanthone, named schomburgkixanthone (1), was isolated from the twigs of Garcinia schomburgkiana, along with six known compounds, griffipavixanthone (2), 4-hydroxyxanthone (3), …
Number of citations: 8 www.tandfonline.com
LSA Capettini, LVA Campos, MH Dos Santos… - Planta …, 2008 - thieme-connect.com
Vasorelaxant and antioxidant activities are important in the therapy for cardiovascular diseases. We aimed at investigating the vasorelaxant and antioxidant activities of six xanthones …
Number of citations: 13 www.thieme-connect.com
A Robertson, RB Waters - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
… Unchanged 4-hydroxyxanthone was recovered from the acetone-water residues. 4-p-… in aqueous solution at 37-38' to 4-hydroxyxanthone and glucose. Acetylation gave the tetra-acetyl …
Number of citations: 7 pubs.rsc.org

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